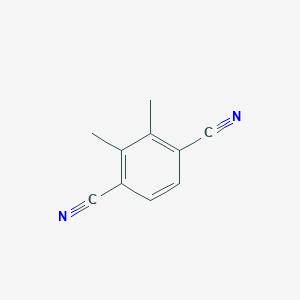

2,3-Dimethylbenzene-1,4-dicarbonitrile

Vue d'ensemble

Description

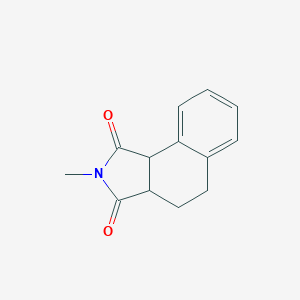

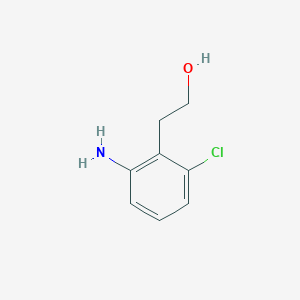

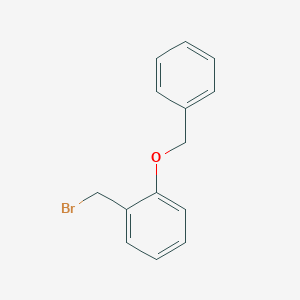

“2,3-Dimethylbenzene-1,4-dicarbonitrile” is an organic compound with the molecular formula C10H8N2. It is a derivative of dimethylbenzene, also known as xylene . Xylene is a colorless, flammable liquid of great industrial value .

Synthesis Analysis

The synthesis of “2,3-Dimethylbenzene-1,4-dicarbonitrile” could potentially involve the coupling of 1,2-bis-boronic esters . This process involves the formation of a boronate complex with an electron-rich aryllithium. In the presence of an electron-deficient aryl nitrile, an electron donor–acceptor complex is formed . Following visible-light photoinduced electron transfer, a primary radical is generated which isomerizes to the more stable secondary radical before radical-radical coupling with the arene radical-anion .Molecular Structure Analysis

The molecular structure of “2,3-Dimethylbenzene-1,4-dicarbonitrile” consists of a benzene ring with two methyl groups and two nitrile groups attached. The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound.Chemical Reactions Analysis

The chemical reactions involving “2,3-Dimethylbenzene-1,4-dicarbonitrile” could potentially involve electrophilic aromatic substitution reactions . These reactions involve the attack of an aromatic ring on a carbocation .Applications De Recherche Scientifique

Corrosion Inhibition :

- 2-Aminobenzene-1,3-dicarbonitriles have potential as green corrosion inhibitors for aluminum in 0.5 M NaOH, exhibiting mixed-type inhibitory effects (Verma et al., 2015).

- ABDN-3, a 2-aminobenzene-1,3-dicarbonitrile derivative, effectively inhibits mild steel corrosion in 1M HCl, with a high inhibition efficiency (Verma, Quraishi, & Singh, 2015).

Photoinduced Electron Transfer Reactions :

- Substituents like 2-methyl-BDC or 2,5-dimethyl-BDC can increase the quantum yield in photoinduced electron transfer reactions in alcohol, making them more efficient than 1,4-benzenedicarbonitrile (Suzuki et al., 1997).

Regiospecific Synthesis :

- Photoevaporation of 2-methyl- and 2,4-dimethylbenzophenone with certain reactants leads to the regiospecific synthesis of complex hydrocarbons (Pfau, Rowe, & Heindel, 1978).

Combustion and Fuel Cells :

- 1,2-Dimethylbenzene shows higher reactivity than its isomers under specific conditions, suggesting its potential as a fuel for combustion in fuel cells (Gaïl et al., 2008).

Thermodynamic Properties :

- Research has provided values of condensed-phase heat capacities and enthalpies for compounds like 1,4-dimethylbenzene and 2,3-dimethylnaphthalene, giving insights into their thermodynamic properties (Messerly et al., 1988).

Synthesis of Hydrocarbons :

- The synthesis of hydrocarbons through the reaction of phenyllithium and bromobenzene and lithium was demonstrated, offering a method with high yield and easy access (Wittig, 1980).

Environmental Water Purification :

- Porphyrazines synthesized from 1,4-dimethylbenzene derivatives have been used as photocatalysts for purifying environmental waters by oxidizing pollutants using solar energy (Abdel-Razik, Almahy, & El-Badry, 2018).

Orientations Futures

Propriétés

IUPAC Name |

2,3-dimethylbenzene-1,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-7-8(2)10(6-12)4-3-9(7)5-11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFJAONKADPJUSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611665 | |

| Record name | 2,3-Dimethylbenzene-1,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethylbenzene-1,4-dicarbonitrile | |

CAS RN |

103754-49-0 | |

| Record name | 2,3-Dimethylbenzene-1,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.